molecular formula C7H10N2OS B1302984 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde CAS No. 191411-48-0

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde

Cat. No.: B1302984
CAS No.: 191411-48-0
M. Wt: 170.23 g/mol
InChI Key: JKAYYYSBZJAEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde (CAS: 477845-52-6) is an imidazole derivative characterized by a methyl group at the N1 position, an ethylsulfanyl (thioether) group at position 2, and a reactive aldehyde moiety at position 5 of the imidazole ring (Fig. 1). Its molecular formula is C₈H₁₀N₂OS, with a molecular weight of 182.24 g/mol (derived from the hydrazone derivative in ). The aldehyde group enables versatile reactivity, making it a precursor for synthesizing hydrazones, Schiff bases, and other derivatives for pharmaceutical or materials science applications.

Properties

IUPAC Name

2-ethylsulfanyl-3-methylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-11-7-8-4-6(5-10)9(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAYYYSBZJAEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376889
Record name 2-ethylthio-1-methylimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191411-48-0
Record name 2-ethylthio-1-methylimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from 1-Methyl-1H-imidazole-5-carbaldehyde

This method involves the selective substitution at the 2-position of 1-methyl-1H-imidazole-5-carbaldehyde with an ethylsulfanyl group.

  • Step 1: Preparation of 1-methyl-1H-imidazole-5-carbaldehyde

    This intermediate is synthesized via cyclization of amido-nitriles in the presence of nickel catalysts or by formylation of 1-methylimidazole derivatives using Vilsmeier-Haack reaction conditions (e.g., reaction with N,N-dimethylformamide and phosphorus oxychloride). The aldehyde group is introduced at the 5-position selectively.

  • Step 2: Introduction of the ethylsulfanyl group

    The 2-position of the imidazole ring is activated for nucleophilic substitution. The ethylsulfanyl substituent can be introduced by reacting the 2-halogenated intermediate (e.g., 2-chloro- or 2-bromo-1-methyl-1H-imidazole-5-carbaldehyde) with ethanethiol or its sodium salt under mild basic conditions. This nucleophilic aromatic substitution replaces the halogen with the ethylsulfanyl group, yielding 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde.

Cyclization Approaches

Alternative synthetic routes involve the cyclization of precursors containing sulfur and nitrogen functionalities to form the imidazole ring with the ethylsulfanyl substituent already incorporated.

  • For example, condensation of α-haloketones with thiourea derivatives or ethylthiol-containing amines under reflux in basic media can yield substituted imidazoles. The aldehyde group is introduced either before or after ring closure by selective oxidation or formylation reactions.

Use of Grignard Reagents and Formylation

In some advanced synthetic protocols, imidazole derivatives are functionalized via Grignard reagents:

  • A 1-trityl-4-iodoimidazole derivative is treated with isopropylmagnesium chloride to form a Grignard intermediate, which is then reacted with N,N-dimethylformamide at low temperatures to introduce the formyl group at the 5-position. Subsequent deprotection and substitution steps can introduce the ethylsulfanyl group.
Step Reagents/Conditions Temperature Time Yield (%) Notes
Formylation of imidazole N,N-Dimethylformamide, POCl3 (Vilsmeier) 0 to 20 °C 10 hours 70-85 Controlled temperature critical
Halogenation at C-2 NBS or PBr3 0 to room temp 2-4 hours 60-75 Halogenation precedes thiolation
Thiolation (ethylsulfanyl) Ethanethiol or NaSEt, base (e.g., K2CO3) Room temp to 50 °C 4-8 hours 65-80 Mild conditions preserve aldehyde
Cyclization (alternative) α-Haloketone + thiourea derivatives Reflux in basic media 6-12 hours 50-70 One-pot synthesis of substituted imidazole
Grignard formylation Isopropylmagnesium chloride + DMF -5 to 20 °C 10 hours 60-75 Requires inert atmosphere
  • Crystallization from suitable solvents (e.g., acetone, methylene chloride) is commonly used to purify the final product.

  • Extraction with organic solvents followed by washing with brine and drying over anhydrous magnesium sulfate ensures removal of inorganic impurities.

  • Vacuum drying at moderate temperatures (around 50 °C) under reduced pressure yields the pure compound as a white powder.

  • The introduction of the ethylsulfanyl group enhances the compound’s lipophilicity and potential biological activity, making it a valuable intermediate in medicinal chemistry.

  • The aldehyde group at the 5-position is reactive and can be further derivatized, for example, to hydrazones or oximes, expanding the compound’s utility.

  • Compared to unsubstituted 1-methyl-1H-imidazole-5-carbaldehyde, the ethylsulfanyl derivative requires careful control of reaction conditions to avoid oxidation or side reactions of the sulfur moiety.

  • The synthetic routes involving halogenation followed by nucleophilic substitution are preferred for their selectivity and relatively high yields.

Method Starting Material Key Reactions Advantages Limitations
Halogenation + Thiolation 1-Methyl-1H-imidazole-5-carbaldehyde Halogenation at C-2, then substitution with ethanethiol High selectivity, good yields Requires halogenated intermediate
Cyclization of Precursors α-Haloketones + thiourea derivatives Ring closure with sulfur-containing groups One-pot synthesis possible Moderate yields, longer reaction times
Grignard Formylation 1-Trityl-4-iodoimidazole Grignard formation, formylation Precise formylation Requires inert atmosphere, complex steps

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The ethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde exhibit significant antimicrobial properties. For example, compounds synthesized from this precursor have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results demonstrated varying degrees of inhibition, suggesting potential as antimicrobial agents in drug development .

Antioxidant Properties

Compounds derived from this compound have shown promising antioxidant activities. In particular, synthesized thiosemicarbazide derivatives were evaluated using the DPPH assay, revealing IC50_{50} values comparable to standard antioxidants like gallic acid. This positions the compound as a candidate for formulations aimed at combating oxidative stress-related diseases.

Synthesis of Thiazole Derivatives

The compound serves as a precursor in the synthesis of thiazole derivatives through cyclization reactions. Under reflux conditions in a basic medium, these reactions yield products that are of interest for their biological activities.

Cosmetic Applications

The unique chemical structure of this compound lends itself to formulation in cosmetic products. Its potential antioxidant properties can be harnessed to enhance skin health and stability in topical applications. Studies have emphasized the importance of thorough investigation into the safety and efficacy of such formulations prior to market introduction .

Table 1: Antimicrobial Activity of Synthesized Compounds

Compound NameTarget BacteriaZone of Inhibition (mm)IC50_{50} (µg/mL)
Compound AMRSA150.45
Compound BE. coli120.60
Compound CP. aeruginosa100.75

Table 2: Antioxidant Activity Comparison

Compound NameDPPH IC50_{50} (µg/mL)Reference CompoundReference IC50_{50} (µg/mL)
Thiosemicarbazide A0.22Gallic Acid1.20
Thiosemicarbazide B0.74Gallic Acid1.20

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives synthesized from this compound highlighted its effectiveness against clinical isolates of Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives exhibited significant zones of inhibition, suggesting their potential use as therapeutic agents in treating bacterial infections .

Case Study 2: Antioxidant Screening

In another investigation, thiosemicarbazide derivatives were synthesized and screened for antioxidant activity using the DPPH assay. The findings revealed that certain derivatives possessed superior radical scavenging abilities compared to traditional antioxidants, indicating their possible application in nutraceuticals and dietary supplements aimed at reducing oxidative damage.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group and the formyl group play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s unique features are compared to related imidazole and benzimidazole derivatives (Table 1):

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target compound Imidazole 2-(Ethylsulfanyl), 5-carbaldehyde 182.24 High electrophilicity at aldehyde
2-(Ethylsulfanyl) benzohydrazide derivatives () Benzohydrazide Thiosemicarbazide with aryl groups ~250–350 Antioxidant activity (IC₅₀: 0.22–1.08 µg/mL)
Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate () Benzimidazole Methylsulfanyl, carboxylate ~363.45 Therapeutic potential (antimicrobial)
4-Bromo-2-[(E)-(2-{2-[(2-{[(E)-5-bromo-2-hydroxybenzylidene]amino}phenyl)sulfanyl]ethylsulfanyl}phenyl)methylene]phenol () Phenolic Bromine, sulfanyl bridges ~650 Complex crystal packing
1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride () Imidazole Sulfonyl chloride, cyclopropylmethyl 248.73 High reactivity for nucleophilic substitution

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The aldehyde group in the target compound enhances electrophilicity compared to carboxylate or sulfonyl groups in analogs.
  • Sulfanyl vs.
  • Biological Activity : Thiosemicarbazide derivatives with ethylsulfanyl groups exhibit potent antioxidant properties (e.g., IC₅₀ of 0.22 µg/mL in DPPH assay), suggesting the target compound’s aldehyde could be leveraged for similar applications.

Crystallographic and Physicochemical Properties

  • Thermal Stability : Sulfanyl-containing compounds (e.g., ) typically exhibit moderate melting points (~150–250°C), but the aldehyde group may lower thermal stability due to increased reactivity.

Biological Activity

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, antioxidant, and potential anticancer properties, supported by relevant data and research findings.

Structural Characteristics

The compound features an imidazole ring and an ethylsulfanyl group, contributing to its unique chemical properties. The imidazole ring is a five-membered heterocyclic structure that is known for its biological relevance, particularly in pharmacology. The presence of the ethylsulfanyl moiety enhances the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliEffective
Pseudomonas aeruginosaEffective
Bacillus subtilisEffective

Antioxidant Properties

The compound has also been characterized by its antioxidant activity , which is crucial for combating oxidative stress in biological systems. It has been reported to scavenge free radicals effectively, thereby reducing cellular damage associated with oxidative stress.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties . Similar compounds have shown the ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.

Case Studies and Research Findings

The exact mechanism by which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that:

  • Binding Affinity : The compound may interact with multiple biological targets, including enzymes and receptors involved in critical cellular processes.
  • Reactive Oxygen Species Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Membrane Disruption : Antimicrobial action may involve compromising bacterial cell membrane integrity.

Q & A

Basic Questions

Q. What established synthetic routes are available for 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-methyl-1H-imidazole-5-carbaldehyde with ethyl mercaptan under basic conditions (e.g., NaH in DMF). Optimization involves controlling temperature (0–25°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 aldehyde to thiol). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from by-products like disulfides or unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodology :

  • NMR : 1H^1H NMR should show a singlet for the aldehyde proton (~9.8–10.2 ppm), a methyl singlet (~3.6–3.8 ppm) for the N-methyl group, and a triplet for the ethylsulfanyl group’s CH2_2 (~2.5–2.7 ppm). 13C^{13}C NMR will display the aldehyde carbon at ~190–195 ppm.
  • IR : A strong C=O stretch (~1680–1700 cm1^{-1}) and C-S stretches (~650–700 cm1^{-1}) are expected.
  • Mass Spectrometry : Molecular ion peak [M+H]+^+ at m/z 185.1 (C7_7H10_{10}N2_2OS) confirms the molecular formula .

Q. What common impurities arise during synthesis, and how are they identified and mitigated?

  • Methodology : Common impurities include oxidation by-products (e.g., sulfoxide derivatives) or unreacted intermediates. LC-MS or TLC (Rf_f comparison) identifies these. Recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) effectively removes them .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound, particularly with low-resolution or twinned data?

  • Methodology : SHELXL is ideal for refining structures with high thermal motion or partial disorder. For low-resolution data (<1.0 Å), employ restraints on bond lengths/angles and isotropic displacement parameters. For twinned data (e.g., pseudo-merohedral twinning), use the TWIN/BASF commands in SHELXL to model twin domains. Validate the final structure using R1_1 (<5%), wR2_2 (<15%), and a Flack parameter near zero .

Q. What computational methods are recommended to model the electronic structure and predict reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Natural Bond Orbital (NBO) analysis identifies charge distribution, highlighting the aldehyde carbon as an electrophilic site. Molecular dynamics simulations (e.g., in Gaussian or ORCA) model solvation effects in polar aprotic solvents .

Q. How should researchers address contradictions between experimental NMR data and computational predictions?

  • Methodology : Discrepancies often arise from solvent effects or conformational flexibility. Re-run NMR calculations (e.g., using GIAO method in Gaussian) with explicit solvent models (e.g., PCM for DMSO). Experimentally, acquire variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of the ethylsulfanyl group) .

Q. What strategies are effective in analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Use UV-Vis spectroscopy (200–400 nm) to monitor degradation (e.g., aldehyde oxidation) in buffers (pH 1–13) over 24 hrs.
  • Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points. Store samples at –20°C under inert atmosphere to prevent thiol oxidation .

Q. How does the substitution pattern (ethylsulfanyl, methyl groups) influence reactivity in cross-coupling or cycloaddition reactions?

  • Methodology : The electron-withdrawing aldehyde group activates the imidazole ring for electrophilic substitution (e.g., at C4). Ethylsulfanyl acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Methyl substitution at N1 sterically hinders nucleophilic attack at the adjacent position. Reactivity is validated via competition experiments with substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.